XPF-SE3

Antimicrobial peptides Hemolytic activity Therapeutic index

XPF-SE3 is a 25-residue linear antimicrobial peptide (AMP) of the xenopsin-precursor fragment (XPF) family, originally isolated from norepinephrine-stimulated skin secretions of the tetraploid Cameroon clawed frog Silurana epitropicalis. Its primary sequence is GFWTTAAEGLKKFAKAGLASILNPK (molecular weight ~2620 Da), placing it among a cohort of 10 host-defense peptides identified in the same peptidomic analysis, which also includes members of the magainin, caerulein-precursor fragment (CPF), and peptide glycine-leucine-amide (PGLa) families.

Molecular Formula
Molecular Weight
Cat. No. B1575551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXPF-SE3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XPF-SE3 Antimicrobial Peptide: Sourcing, Identity & Baseline Characteristics for Research Procurement


XPF-SE3 is a 25-residue linear antimicrobial peptide (AMP) of the xenopsin-precursor fragment (XPF) family, originally isolated from norepinephrine-stimulated skin secretions of the tetraploid Cameroon clawed frog Silurana epitropicalis [1]. Its primary sequence is GFWTTAAEGLKKFAKAGLASILNPK (molecular weight ~2620 Da), placing it among a cohort of 10 host-defense peptides identified in the same peptidomic analysis, which also includes members of the magainin, caerulein-precursor fragment (CPF), and peptide glycine-leucine-amide (PGLa) families [1]. XPF-SE3 is classified functionally as antibacterial and hemolytic, with its biological activity validated experimentally against both Gram-negative and Gram-positive reference strains [2][3].

Why XPF-SE3 Cannot Be Simply Replaced by In-Class Xenopsin-Precursor Fragment Peptides


Despite sharing the XPF family designation and a common phylogenetic origin, the four paralogous peptides XPF-SE1 through XPF-SE4 exhibit markedly divergent antimicrobial potencies, hemolytic liabilities, and selectivity profiles due to non-conservative sequence variations [1]. For example, XPF-SE1 (GLLGPLLKIAAKVGSNLL·NH₂) and XPF-SE3 differ at 20 of 25 positions, resulting in XPF-SE1 displaying a reported MIC of 5 µM against both E. coli and S. aureus, whereas XPF-SE3 is only weakly active against E. coli (MIC 80 µM) [2]. This intra-family functional divergence reflects the extensive nonfunctionalization of AMP genes that occurred after polyploidization in the Silurana lineage and means that generic procurement of “an XPF peptide” without specifying the exact paralog will yield dramatically different experimental outcomes [1].

XPF-SE3 Quantitative Differentiation Evidence: Head-to-Head Antimicrobial & Hemolytic Comparisons


Hemolytic Activity of XPF-SE3 Against Human Erythrocytes vs. In-Class XPF and CPF Peptides

XPF-SE3 exhibits an LC₅₀ of 105 µM against human erythrocytes, placing its hemolytic potency between the more hemolytic CPF-SE2 (LC₅₀ = 50 µM) and the substantially less hemolytic CPF-SE3 (LC₅₀ = 220 µM) and XPF-SE1 (LC₅₀ > 200 µM) [1][2]. This moderate hemolytic profile means that XPF-SE3 is neither the safest nor the most toxic within the S. epitropicalis peptide arsenal, but its hemolytic activity must be accounted for in any experiment involving eukaryotic cells.

Antimicrobial peptides Hemolytic activity Therapeutic index Host-defense peptides Cytotoxicity

Gram-Negative Antibacterial Activity: XPF-SE3 vs. XPF-SE1 and XPF-SE4 Against E. coli

XPF-SE3 displays weak antibacterial activity against E. coli with an MIC of 80 µM, in stark contrast to XPF-SE1, which achieves an MIC of 5 µM against the same organism [1]. XPF-SE4 similarly exhibits weak activity with an MIC of approximately 80 µM against S. aureus, indicating that XPF-SE1 is uniquely potent among the four XPF paralogs and that XPF-SE3, SE2, and SE4 cluster in a lower-potency tier .

Antibacterial peptide Gram-negative bacteria E. coli MIC XPF peptide family

Selectivity Index (Therapeutic Window) of XPF-SE3 vs. CPF Family Peptides

Using the available E. coli MIC of 80 µM and the hemolytic LC₅₀ of 105 µM, the crude selectivity index (LC₅₀/MIC) for XPF-SE3 is approximately 1.3, which is substantially lower than that of CPF-SE3 (LC₅₀ 220 µM / MIC 5 µM = selectivity index ~44 against MRSA) and CPF-SE2 (LC₅₀ 50 µM / MIC 2.5 µM = ~20) [1]. This narrow selectivity window indicates that XPF-SE3 exerts antibacterial activity at concentrations perilously close to those that lyse human erythrocytes, severely limiting its translational potential as a systemic agent.

Selectivity index Therapeutic window AMP toxicity Hemolytic ratio

Structural Differentiation: Primary Sequence Divergence of XPF-SE3 vs. XPF-SE1, SE2, and SE4

XPF-SE3 (GFWTTAAEGLKKFAKAGLASILNPK) shares only limited sequence identity with its paralogs. XPF-SE1 (GLLGPLLKIAAKVGSNLL·NH₂) is alpha-amidated at the C-terminus, a modification known to enhance antimicrobial potency and proteolytic stability, while XPF-SE3 possesses a free C-terminal carboxylate [1]. This C-terminal amidation difference alone has been shown in related peptides (e.g., XT-7) to account for >10-fold differences in antimicrobial potency, providing a molecular rationale for the potency gap between XPF-SE1 and XPF-SE3 [2].

Peptide sequence alignment Structure-activity relationship XPF paralog divergence

XPF-SE3 High-Value Application Scenarios for Research Procurement


Negative-Control Peptide for XPF Family Structure–Activity Relationship (SAR) Studies

Given its 16-fold weaker anti-E. coli activity relative to XPF-SE1 and its lack of C-terminal amidation, XPF-SE3 serves as an ideal low-potency baseline comparator in SAR campaigns designed to identify the critical sequence determinants of antimicrobial potency and hemolytic toxicity within the XPF family [1]. Researchers can systematically compare XPF-SE3 with XPF-SE1, SE2, and SE4 to quantify the contribution of individual residue substitutions and post-translational modifications to target-cell selectivity.

Hemolytic Mechanism-of-Action Studies in Eukaryotic Membrane Models

With an LC₅₀ of 105 µM against human erythrocytes, XPF-SE3 sits at an intermediate hemolytic level within the S. epitropicalis peptide panel—more hemolytic than CPF-SE3 (220 µM) but less than CPF-SE2 (50 µM) [2]. This intermediate toxicity makes XPF-SE3 a useful tool for studying the relationship between peptide physicochemical properties (hydrophobicity, helicity, charge distribution) and membrane-disruptive activity in eukaryotic cells, particularly when co-titrated with less hemolytic family members.

Evolutionary and Phylogenetic Studies of Polyploidization-Driven AMP Diversification

The XPF-SE1 through SE4 paralog series arose from a genome duplication event in the Silurana lineage, and XPF-SE3 represents a specific outcome of post-polyploidization nonfunctionalization [1]. Procurement of the full XPF paralog set (SE1–SE4) enables comparative functional genomics studies that trace how sequence divergence after gene duplication reshapes antimicrobial potency and host-cell toxicity, with XPF-SE3 exemplifying a partially attenuated paralog.

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